Cas no 97628-91-6 (1-acetylazetidine-3-carboxylic acid)

1-Acetylazetidine-3-carboxylic acid is a versatile heterocyclic building block featuring a four-membered azetidine ring with acetyl and carboxylic acid functional groups. Its strained ring structure enhances reactivity, making it valuable in medicinal chemistry and drug discovery for the synthesis of bioactive compounds. The acetyl group provides stability and facilitates further derivatization, while the carboxylic acid moiety allows for easy incorporation into peptides or other molecular frameworks. This compound is particularly useful in the development of protease inhibitors, enzyme modulators, and other pharmacologically active agents. Its rigid scaffold contributes to conformational constraint, improving binding affinity and selectivity in target interactions.
1-acetylazetidine-3-carboxylic acid structure
97628-91-6 structure
Product Name:1-acetylazetidine-3-carboxylic acid
CAS No:97628-91-6
MF:C6H9NO3
MW:143.140561819077
MDL:MFCD12406968
CID:859014
Update Time:2025-06-10

1-acetylazetidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-Acetyl-3-azetidinecarboxylic Acid
    • 1-Acetyl-azetidine-3-carboxylic acid
    • 1-acetylazetidine-3-carboxylic acid
    • 4-METHYL-2-PYRIDIN-2-YL-5,6,7,8-TETRAHYDRO-PYRIDO[3,4-D]PYRIMIDINE DIHYDROCHLORIDE
    • 3-Azetidinecarboxylic acid,1-acetyl
    • 3-Azetidinecarboxylic acid, 1-acetyl-
    • YFWJZEMJJMOQAC-UHFFFAOYSA-N
    • STL559032
    • 4571AF
    • BBL036558
    • TRA0001483
    • SY022496
    • AM101766
    • AK209013
    • AB0065637
    • Z1868430535
    • 1-Acetyl-3-azetidinecarboxylic acid (ACI)
    • MDL: MFCD12406968
    • Inchi: 1S/C6H9NO3/c1-4(8)7-2-5(3-7)6(9)10/h5H,2-3H2,1H3,(H,9,10)
    • InChI Key: YFWJZEMJJMOQAC-UHFFFAOYSA-N
    • SMILES: O=C(C1CN(C(C)=O)C1)O

Computed Properties

  • Exact Mass: 143.05800
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Topological Polar Surface Area: 57.6

Experimental Properties

  • Density: 1.356
  • Boiling Point: 362 ºC
  • Flash Point: 173 ºC
  • PSA: 57.61000
  • LogP: -0.51280

1-acetylazetidine-3-carboxylic acid Security Information

  • Hazard Statement: H302-H315-H319-H335
  • Storage Condition:Sealed in dry,Store in freezer, under -20°C

1-acetylazetidine-3-carboxylic acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-acetylazetidine-3-carboxylic acid Production Method

Production Method 1

Reaction Conditions
Reference
Azetidine derivatives suitable for inducing male sterility in plants
, United Kingdom, , ,

Production Method 2

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ,  Water
Reference
Azetidines. II. Functional derivatives of azetidines
Chen, Teng-Yueh; Sanjiki, Tetutaro; Kato, Hiroshi; Ohta, Masaki, Bulletin of the Chemical Society of Japan, 1967, 40(10), 2398-2401

Production Method 3

Reaction Conditions
1.1 heated; 18 h, rt
Reference
Preparation of azolylpiperidines as CCR5 receptor modulators.
, World Intellectual Property Organization, , ,

1-acetylazetidine-3-carboxylic acid Raw materials

1-acetylazetidine-3-carboxylic acid Preparation Products

1-acetylazetidine-3-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:97628-91-6)1-acetylazetidine-3-carboxylic acid
Order Number:A858614
Stock Status:in Stock
Quantity:25.0g/50.0g/100.0g/250.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:13
Price ($):288.0/538.0/965.0/2168.0
Email:sales@amadischem.com

Additional information on 1-acetylazetidine-3-carboxylic acid

Introduction to 1-acetylazetidine-3-carboxylic acid (CAS No. 97628-91-6)

1-acetylazetidine-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 97628-91-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic carboxylic acid derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound features an azetidine ring substituted with an acetyl group at the 1-position and a carboxylic acid moiety at the 3-position, making it a versatile scaffold for further chemical modifications and biological investigations.

The molecular structure of 1-acetylazetidine-3-carboxylic acid contributes to its reactivity and functionality, which are of great interest to researchers exploring novel drug candidates. The presence of both the acetyl group and the carboxylic acid functionality allows for diverse chemical transformations, including esterification, amidation, and condensation reactions, which are pivotal in synthesizing more complex molecules. These structural features make it a valuable intermediate in the synthesis of various pharmacologically active agents.

In recent years, there has been a growing interest in azetidine derivatives due to their potential biological activities. 1-acetylazetidine-3-carboxylic acid has been studied for its possible role in modulating biological pathways, particularly in the context of inflammation, cancer, and infectious diseases. Researchers have been exploring its derivatives as lead compounds for developing new therapeutic agents. The azetidine ring is known to exhibit significant bioisosteric properties with respect to other heterocycles such as pyrrolidines and piperidines, which are commonly found in bioactive molecules.

One of the most compelling aspects of 1-acetylazetidine-3-carboxylic acid is its utility in the synthesis of peptidomimetics. Peptidomimetics are designed to mimic the biological activity of natural peptides while avoiding their limitations, such as poor oral bioavailability and susceptibility to enzymatic degradation. The azetidine ring can be incorporated into peptidomimetic scaffolds to enhance their metabolic stability and binding affinity. This has led to several studies focusing on developing novel peptidomimetics using 1-acetylazetidine-3-carboxylic acid as a key building block.

Moreover, the compound has shown promise in the development of inhibitors targeting enzyme-protein interactions. Enzyme inhibition is a critical strategy in drug design, where modulating enzymatic activity can lead to therapeutic benefits. The acetyl group and carboxylic acid moiety in 1-acetylazetidine-3-carboxylic acid provide multiple sites for interaction with enzyme active sites, making it a potential candidate for designing selective inhibitors. Recent studies have highlighted its role in inhibiting certain proteases and kinases, which are implicated in various diseases.

The synthesis of 1-acetylazetidine-3-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include cyclization reactions followed by functional group transformations. Advanced synthetic techniques such as transition metal-catalyzed reactions have been employed to improve yield and selectivity. The availability of high-purity 1-acetylazetidine-3-carboxylic acid is crucial for downstream applications, particularly in pharmaceutical research where impurities can significantly affect experimental outcomes.

In conclusion, 1-acetylazetidine-3-carboxylic acid (CAS No. 97628-91-6) is a multifaceted compound with significant potential in medicinal chemistry and drug development. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules, including peptidomimetics and enzyme inhibitors. Ongoing research continues to uncover new applications for this compound, underscoring its importance in the field of chemical biology.

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Amadis Chemical Company Limited
(CAS:97628-91-6)1-acetylazetidine-3-carboxylic acid
A858614
Purity:99%/99%/99%/99%
Quantity:25.0g/50.0g/100.0g/250.0g
Price ($):288.0/538.0/965.0/2168.0
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